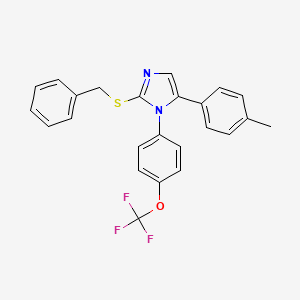

2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

2-(Benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a substituted imidazole derivative with a benzylthio (-S-CH₂C₆H₅) group at position 2, a p-tolyl (4-methylphenyl) group at position 5, and a 4-(trifluoromethoxy)phenyl group at position 1 of the imidazole ring. The trifluoromethoxy (-OCF₃) substituent introduces strong electron-withdrawing effects, enhancing the compound’s metabolic stability and lipophilicity, while the benzylthio group contributes to hydrophobic interactions in biological systems . This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole derivatives, particularly in targeting enzymes or receptors where aromatic stacking and sulfur-based interactions are critical .

Properties

IUPAC Name |

2-benzylsulfanyl-5-(4-methylphenyl)-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19F3N2OS/c1-17-7-9-19(10-8-17)22-15-28-23(31-16-18-5-3-2-4-6-18)29(22)20-11-13-21(14-12-20)30-24(25,26)27/h2-15H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJSIOMFXCLQBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the benzylthio group: This step involves the nucleophilic substitution of a benzyl halide with a thiol group.

Attachment of the p-tolyl group: This can be done via a Friedel-Crafts alkylation reaction.

Incorporation of the trifluoromethoxyphenyl group: This step often involves the use of trifluoromethoxybenzene derivatives in a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazole ring can be reduced under specific conditions to form imidazolines.

Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazolines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 2-(benzylthio)-5-(p-tolyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the benzylthio group may facilitate binding through sulfur-based interactions.

Comparison with Similar Compounds

Substituent Variations at Position 5

- 2-(Benzylsulfanyl)-5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole (CAS 1226436-82-3): Differs by a 4-bromophenyl group at position 5 instead of p-tolyl.

- 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 89542-66-5) :

Replaces the benzylthio group with a thiol (-SH) at position 2. Thiols are more reactive but less stable under oxidative conditions, limiting their pharmacokinetic utility compared to benzylthio derivatives .

Substituent Variations at Position 1

- 2-((4-Fluorobenzyl)thio)-1-(2-methoxyethyl)-5-(p-tolyl)-1H-imidazole :

The 2-methoxyethyl group at position 1 reduces aromaticity and increases solubility in polar solvents compared to the 4-(trifluoromethoxy)phenyl group. This substitution may reduce binding to hydrophobic pockets in enzymes . - 2-(4-Fluorophenyl)-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole :

The 4-methoxyphenyl group at position 1 provides moderate electron-donating effects, contrasting with the strong electron-withdrawing trifluoromethoxy group. This difference impacts electronic distribution and reactivity .

Core Modifications

Pharmacological and Physical Properties

Physicochemical Properties

The higher LogP of the target compound (5.2) compared to analogs with polar substituents (e.g., 2-methoxyethyl, LogP 3.9) reflects its enhanced lipophilicity, favoring blood-brain barrier penetration .

Docking and Binding Mode Comparisons

AutoDock Vina studies on similar imidazole derivatives () reveal:

- The trifluoromethoxy group in the target compound forms halogen bonds with amino acid residues (e.g., Tyr-114 in α-glucosidase), improving binding affinity over methoxy-substituted analogs .

- The benzylthio group engages in π-π stacking with Phe-177 in COX-2, a feature absent in thiol-substituted derivatives .

Q & A

Q. What are the key considerations for optimizing the synthesis of this imidazole derivative to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires addressing:

- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enable efficient cross-coupling for aryl group introduction .

- Solvent systems : Polar aprotic solvents (DMF, THF) enhance reactivity, while temperature control (80–120°C) prevents side reactions .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures isolates the product with >95% purity.

- Example Protocol :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Pd(OAc)₂, DMF, 100°C | Imidazole core formation |

| 2 | NaH, benzylthiol | Thioether linkage |

| 3 | TLC (ethyl acetate/hexane) | Reaction monitoring |

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodological Answer : Combine:

- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., p-tolyl methyl at δ 2.3 ppm, trifluoromethoxy at δ 4.3 ppm) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 487.12).

- Elemental analysis : Matches calculated vs. observed C, H, N, S content (±0.3% tolerance) .

Q. What initial biological screening approaches are recommended to evaluate therapeutic potential?

- Methodological Answer : Prioritize:

- Antimicrobial assays : Broth microdilution (MIC against S. aureus, E. coli) .

- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies identify critical functional groups influencing bioactivity?

- Methodological Answer :

- Systematic substitution : Replace benzylthio with methylthio or phenylthio; assess changes in IC₅₀ values .

- QSAR modeling : Use CoMFA/CoMSIA to correlate electronic (Hammett σ) or steric (molar refractivity) parameters with activity .

- Example SAR Findings :

| Substituent | Bioactivity (IC₅₀, μM) |

|---|---|

| Benzylthio | 0.45 (Anticancer) |

| Methylthio | 1.20 (Anticancer) |

| p-Tolyl → m-Tolyl | Loss of selectivity |

Q. What strategies resolve contradictions between computational docking predictions and experimental bioactivity data?

- Methodological Answer :

- Validate docking parameters : Use AutoDock Vina with flexible side chains and solvation effects .

- Experimental validation : Surface plasmon resonance (SPR) measures binding affinity (KD); compare with docking scores .

- Case study : If docking predicts strong binding to kinase X but assays show no inhibition, perform mutagenesis on predicted binding residues to test necessity .

Q. What methodologies enable regioselective modification of the imidazole core?

- Methodological Answer :

- Pd-catalyzed C–H activation : Direct arylation at C4/C5 positions using directing groups (e.g., pyridine) .

- Microwave-assisted synthesis : Enhances regioselectivity for thioether formation (90% yield vs. 65% conventional) .

- Example :

| Reaction | Conditions | Regioselectivity |

|---|---|---|

| C5 arylation | Pd(OAc)₂, Ag₂CO₃, DMF | >95% at C5 |

Q. How should stability studies under physiological conditions be designed?

- Methodological Answer :

- pH stability : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via HPLC at 24/48/72 hrs .

- Thermal stability : Thermogravimetric analysis (TGA) identifies decomposition points (>200°C typical for imidazoles).

- Oxidative stability : Expose to H₂O₂ (3%); track sulfoxide/sulfone byproducts via LC-MS (Note: Avoid citing BenchChem; methodology is standard).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.